molecular formula C27H22F2N4O B609831 Paltusotine CAS No. 2172870-89-0

Paltusotine

Katalognummer B609831
CAS-Nummer: 2172870-89-0
Molekulargewicht: 456.4968
InChI-Schlüssel: GHILNKWBALQPDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paltusotine is a selective somatostatin receptor type 2 (SST2) agonist . It is currently under development for the treatment of acromegaly and certain neuroendocrine tumors . It is a small molecule that can be delivered orally .


Molecular Structure Analysis

Paltusotine has the molecular formula C27H22F2N4O . Its molar mass is 456.497 g/mol . The IUPAC name for Paltusotine is 3-[4-(4-Amino-1-piperidinyl)-3-(3,5-difluorophenyl)-6-quinolinyl]-2-hydroxybenzonitrile .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Acromegaly : Paltusotine has been shown to be effective in maintaining insulin-like growth factor 1 (IGF-I) values in patients with acromegaly who switched from injected somatostatin receptor ligands (SRLs). It is well-tolerated and exhibits a safety profile consistent with other SRLs (Gadelha et al., 2022).

  • Improved Oral Formulation : An improved capsule formulation of paltusotine has been developed to address issues such as dose-proportional pharmacokinetics and potential reduced bioavailability when taken with proton-pump inhibitors. The new spray-dried dispersion (SDD) tablet formulation improves solubility, flexibility in dose administration, and reduces the post-dose fasting requirement (Luo et al., 2021).

  • Efficacy After Switching from Injected Peptide Long-Acting SRLs : In patients with acromegaly, switching from injected SRLs to oral paltusotine maintained baseline IGF-1 levels. Paltusotine demonstrated high oral bioavailability and was well tolerated with no significant adverse events reported (Gadelha et al., 2021).

Zukünftige Richtungen

Paltusotine has shown positive results in Phase 3 studies for the treatment of acromegaly . It is planned to submit a New Drug Application to the FDA in the second half of 2024 . Results from a Phase 2 study in carcinoid syndrome further support Paltusotine’s potential use beyond acromegaly .

Eigenschaften

IUPAC Name

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33/h1-5,10-13,15,21,34H,6-9,31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHILNKWBALQPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paltusotine

CAS RN

2172870-89-0
Record name Paltusotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172870890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paltusotine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16277
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paltusotine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IBD1GMD3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.